molecular formula C21H21NO3S2 B5012787 5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5012787
M. Wt: 399.5 g/mol
InChI Key: XWGGFGPAQMKKBR-CPNJWEJPSA-N
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Description

5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as BTE-2, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTE-2 has a unique chemical structure that allows it to interact with various biological targets, making it a promising candidate for drug development.

Mechanism of Action

BTE-2 exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. BTE-2 also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
BTE-2 has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of inflammation. BTE-2 has also been shown to inhibit the growth of cancer cells and induce apoptosis through multiple mechanisms. Additionally, BTE-2 has been shown to improve cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

BTE-2 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, allowing for extensive preclinical studies. BTE-2 also has a unique chemical structure that allows it to interact with multiple biological targets, making it a promising candidate for drug development. However, BTE-2 also has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further investigated.

Future Directions

The potential therapeutic applications of BTE-2 are vast, and there are several future directions for research. One area of research is the development of BTE-2 as a potential treatment for neurodegenerative diseases. Further studies are needed to investigate its mechanism of action and potential side effects in animal models of these diseases. Another area of research is the development of BTE-2 as a potential anti-cancer agent. Further studies are needed to investigate its efficacy and safety in animal models of various types of cancer. Additionally, further studies are needed to investigate the potential use of BTE-2 in combination with other drugs for enhanced therapeutic effects.
In conclusion, BTE-2 is a synthetic compound that has shown promising results in various preclinical studies. It has a unique chemical structure that allows it to interact with multiple biological targets, making it a promising candidate for drug development. Further studies are needed to investigate its mechanism of action, potential side effects, and therapeutic applications in various diseases.

Synthesis Methods

The synthesis of BTE-2 involves the reaction of 3-ethyl-2-thioxo-1,3-thiazolidin-4-one with 4-(benzyloxy)-3-ethoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction, followed by cyclization to form the thiazolidinone ring. The final product is obtained through purification and isolation steps.

Scientific Research Applications

BTE-2 has been extensively studied for its potential therapeutic applications. It has shown promising results in various preclinical studies, including anti-inflammatory, anti-tumor, and anti-oxidant effects. BTE-2 has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(5E)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S2/c1-3-22-20(23)19(27-21(22)26)13-16-10-11-17(18(12-16)24-4-2)25-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGGFGPAQMKKBR-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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